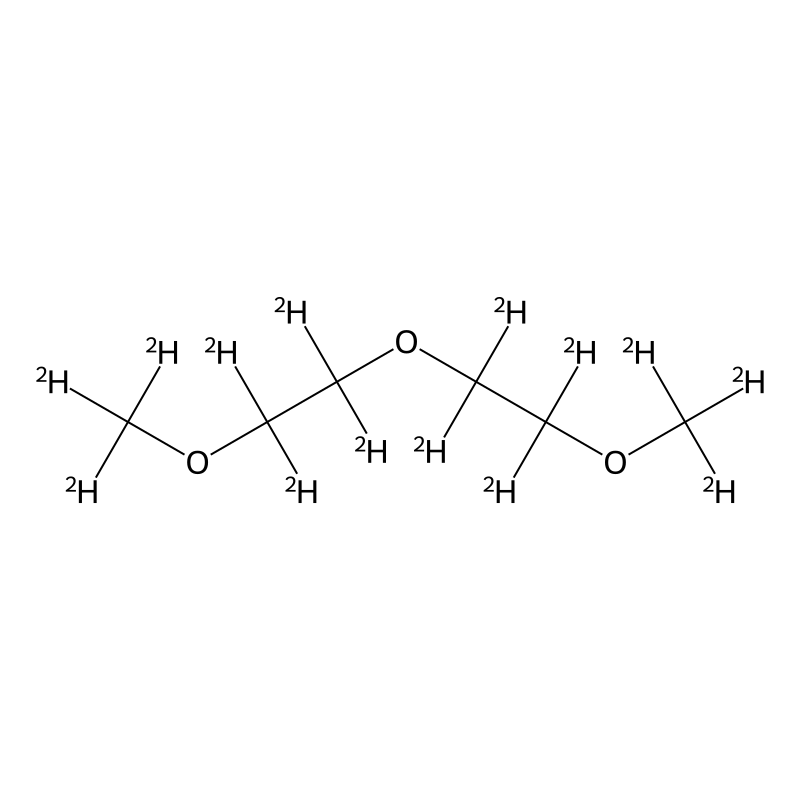

Diglyme-d14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

NMR Chemical Shifts and Physical Properties of Diglyme-d14

The following tables consolidate the nuclear magnetic resonance (NMR) data and key physical characteristics of Diglyme-d14. The coupling constants (J) are reported in Hertz (Hz) [1] [2].

Table 1: NMR Spectral Data

| Nucleus | Chemical Shift δ (ppm) | Multiplicity | Coupling Constant J (Hz) |

|---|---|---|---|

| ^1^H | 3.49 | Broad | - |

| ^1^H | 3.40 | Broad | - |

| ^1^H | 3.22 | Quintet | ~1.5 [2] |

| ^13^C | 70.7 | Quintet | 21 [1] [2] |

| ^13^C | 70.0 | Quintet | 21 [1] [2] |

| ^13^C | 57.7 | Quintet | 21 [1] [2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C~6~D~14~O~3~ [2] |

| Molecular Weight | 148.26 g/mol [2] |

| Density (d(_4)(^{20})) | 0.95 [2] |

| Melting Point | -68 °C [1] [2] |

| Boiling Point | 162 °C [1] [2] |

Experimental Protocol for NMR Referencing

The provided NMR data was typically acquired under specific conditions [1]:

- Spectrometer Calibration: The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS), which is used as an internal standard at 0 ppm.

- Sample Preparation: The sample is prepared by dissolving the compound in the deuterated solvent of choice. It is common practice to add approximately 5% (volume/volume) of TMS directly to the solvent for internal referencing [1].

- Data Acquisition: Proton (¹H) and Carbon-13 (¹³C) NMR spectra were determined on spectrometers. Be aware that chemical shifts can be dependent on solute, concentration, and temperature [1].

DOT Script for NMR Parameter Relationships

The following Graphviz diagram illustrates the logical relationship between an NMR spectrum, its key parameters, and their influence on data interpretation, which underpins the experimental protocol.

A workflow diagram showing how key NMR parameters are used to determine molecular structure.

A Guide to Using NMR Solvent Data

- Interpreting Multiplicity and Coupling: The broad (br) proton signals suggest overlapping patterns or exchange broadening [1]. The quintets in the carbon spectrum are a signature of coupling to two deuterium atoms.

- Recognizing Data Limitations: The chemical shifts, particularly for protons, can be dependent on the solute, its concentration, and the temperature [1]. The values in the table are excellent starting points, but treat them as references that may shift slightly in your specific experimental conditions.

- Planning Advanced Experiments: The provided data is for the solvent itself. When using this compound in your research, remember that its NMR signals will appear as a known impurity pattern in your spectrum.

References

Chemical Properties of Diglyme-d₁₄

[1]

| Property | Specification |

|---|---|

| Chemical Formula | (CD₃OCD₂CD₂)₂O |

| CAS Number | 38086-00-9 (Labeled); 111-96-6 (Unlabeled) |

| Molecular Weight | 148.26 g/mol |

| Deuteration Degree | D, 98% |

| Chemical Purity | 98% |

| Form | Neat liquid |

| Primary Application | NMR Solvents |

| Storage | Store at room temperature away from light and moisture |

Properties of Non-Deuterated Diglyme (for reference) [2]

| Property | Specification |

|---|---|

| Chemical Formula | (CH₃OCH₂CH₂)₂O |

| Molar Mass | 134.175 g·mol⁻¹ |

| Density | 0.937 g/mL |

| Boiling Point | 162 °C (324 °F) |

| Melting Point | -64 °C (-83 °F) |

| Flash Point | 57 °C (135 °F) |

| Miscibility | Miscible with water and organic solvents |

Safety Information

Deuterated diglyme carries significant safety warnings. It is classified as a Flammable liquid and vapour and may damage fertility or the unborn child through dermal contact, inhalation, or oral exposure [1]. The non-deuterated form is listed as a substance of very high concern (SVHC) by the European Chemicals Agency due to its reproductive toxicity [2].

Experimental Workflow for Using Deuterated NMR Solvents

The search results did not contain a specific experimental protocol for using deuterated diglyme. However, based on its designation as an NMR solvent, the general workflow for its use in a spectroscopy experiment would follow the common path outlined below.

This diagram illustrates the standard steps for preparing a sample and using a deuterated solvent like diglyme-d₁₄ in NMR spectroscopy.

diglyme-d14 NMR coupling constants J(H,D) J(C,D)

NMR Coupling Constants for Diglyme-d14

The following table consolidates the nuclear magnetic resonance (NMR) data for deuterium-proton (JH,D) and deuterium-carbon (JC,D) coupling constants in this compound [1] [2].

| Nucleus | Chemical Shift δ (ppm) | Multiplicity | Coupling Constant J (Hz) |

|---|---|---|---|

| 1H | 3.49 | Broad (br) | JH,D: Not specified |

| 1H | 3.40 | Broad (br) | JH,D: Not specified |

| 1H | 3.22 | Quintet (5) | JH,D: 1.5 [2] |

| 13C | 70.7 | Quintet (5) | JC,D: 21 [2] |

| 13C | 70.0 | Quintet (5) | JC,D: 21 [2] |

| 13C | 57.7 | Quintet (5) | JC,D: 21 [2] |

Key Notes on Data Interpretation [1]:

- Multiplicity: The deuterium nucleus (D) has a spin quantum number of 1. Coupling to a single deuterium atom results in a triplet with a 1:1:1 intensity ratio. The "quintet" (5) observed in the spectra arises from coupling to two equivalent deuterium atoms.

- Broad Peaks: The "br" designation for some 1H signals indicates a broad peak without resolvable fine structure, which can be influenced by factors like solute, concentration, and temperature.

Methodologies for Measuring Coupling Constants

The following section details established experimental approaches for determining coupling constants, progressing from fundamental 1D analysis to advanced 2D techniques.

1D 1H NMR Analysis

This is the most direct method for measuring J-coupling between non-equivalent protons [3] [4].

- Principle: Spin-spin coupling causes the splitting of NMR signals. The coupling constant J (in Hz) is the measured frequency difference between sub-peaks and is independent of the spectrometer's magnetic field strength [4].

- The n+1 Rule: A signal is split into n+1 peaks by n equivalent neighboring protons. Multiplicities include doublet (d, 1:1), triplet (t, 1:2:1), and quartet (q, 1:3:3:1) [3] [4].

- Complex Splitting: When a proton is coupled to multiple sets of non-equivalent protons, complex patterns emerge (e.g., doublet of doublets - dd). The coupling partners are identified by finding matching J values across multiplets [5] [4].

- Measurement Protocol [5]:

- Obtain a peak-picked list from a high-resolution 1D 1H NMR spectrum.

- For a simple doublet of doublets (dd), calculate the two coupling constants by finding the frequency difference (in Hz) between the two outer peaks and the two inner peaks.

- For more complex patterns (e.g., doublet of triplets - dt), identify the repeating spacings to isolate individual coupling constants. The difference between the central lines of each triplet often reveals the larger coupling.

The workflow for 1D analysis and its connection to advanced methods can be summarized as follows:

Workflow for determining J-coupling constants, from basic 1D analysis to advanced 2D methods.

Advanced 2D Pure Shift Methods

For complex molecules with crowded spectra and severe signal overlap, advanced 2D methods like PSYCHEDELIC (Pure Shift Yielded by CHirp Excitation to DELiver Individual Couplings) are required [6].

- Principle: This method suppresses all homonuclear couplings in the direct dimension (F2), yielding a "pure shift" spectrum with near-natural linewidths. Only the couplings to a specifically chosen proton appear as simple doublets in the indirect dimension (F1) [6].

- Key Advantages [6]:

- Simplified Analysis: Transforms complex multiplets into easy-to-interpret doublets.

- High Resolution & Sensitivity: Approaches the theoretical limit for resolving couplings in crowded spectral regions.

- Targeted Measurement: Allows selective measurement of couplings to specific protons of interest.

- Experimental Setup: The PSYCHEDELIC pulse sequence utilizes a PSYCHE element for broadband homonuclear decoupling and selective 180° pulses to choose the active coupling. It provides double absorption-mode lineshapes for high-quality data [6].

References

- 1. Deuterated NMR Solvent Table [web.stanford.edu]

- 2. Diethylene glycol dimethyl ether-d14 (this compound) [wissen.science-and-fun.de]

- 3. 14.12: Coupling Constants Identify Coupled Protons [chem.libretexts.org]

- 4. 1H–1H Coupling in Proton NMR [acdlabs.com]

- 5. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 6. A General Method for Extracting Individual Coupling ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and NMR Analysis of a Sodium Hexafluoroacetylacetonate Diglyme Complex

Introduction

Sodium-based complexes, particularly those involving glyme ligands, are of significant interest in developing precursors for nanomaterials and electrolytes for sodium-ion batteries [1]. This document details the single-step synthesis and characterization via NMR spectroscopy of an ionic oligomeric sodium complex with hexafluoroacetylacetonate (hfa) and diglyme, identified as [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ [1]. The provided protocol is designed for researchers and scientists in drug development and materials science.

Experimental Protocol

Synthesis of [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+

This synthesis is adapted from a published procedure for sodium β-diketonate glyme adducts [1].

Objective: To synthesize the sodium hexafluoroacetylacetonate diglyme adduct in a single-step reaction.

Materials:

- Sodium hydroxide (NaOH)

- 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa)

- Diglyme (bis(2-methoxyethyl)ether)

- Dichloromethane (CH₂Cl₂)

Procedure:

The synthesis workflow can be visualized as follows, showing the transformation from reactants to the final crystalline product:

NMR Analysis Protocol

- Objective: To characterize the synthesized sodium diglyme complex using ¹H and ¹³C NMR spectroscopy.

- Sample Preparation:

- Dissolve a small quantity (typically 5-10 mg) of the purified crystalline product in an appropriate deuterated solvent (e.g., CDCl₃) [1].

- Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra at room temperature using a standard NMR spectrometer [1].

- ¹H NMR: The spectrum provides information on the chemical environment of hydrogen atoms in the diglyme ligand and the hfa moiety. The characteristic peaks are listed in Table 1.

- ¹³C NMR: This spectrum characterizes the carbon backbone of the ligands, with key resonances detailed in Table 2.

Results and Data Interpretation

Expected NMR Data

The following tables summarize the characteristic NMR signals for the [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ complex.

Table 1: Characteristic ¹H NMR Data [1]

| Group / Moiety | Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|---|

| Diglyme Ligand | ~3.5 | Singlet | -OCH₃ protons |

| Diglyme Ligand | ~3.6 | Multiplet | -OCH₂CH₂O- protons |

| hfa Ligand | ~5.5 | Singlet | Methine (-CH) proton |

Table 2: Characteristic ¹³C NMR Data [1]

| Group / Moiety | Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|---|

| Diglyme Ligand | ~59 | -OCH₃ carbon |

| Diglyme Ligand | ~70 | -OCH₂- carbon |

| hfa Ligand | ~87 | Methine (-CH) carbon |

| hfa Ligand | ~117 | Quartet (J ≈ 288 Hz), -CF₃ carbon |

| hfa Ligand | ~177 | Carbonyl (-C=O) carbon |

Interpretation Workflow

The diagram below outlines the logical process for analyzing the NMR spectra to confirm the successful formation of the complex.

Discussion

The NMR data confirms the structure of the complex. The presence of sharp signals for the diglyme and hfa ligands, along with the absence of a broad peak from the enol form of the parent Hhfa acid, indicates successful coordination to the sodium ion [1]. The chemical shifts observed are consistent with the ionic oligomeric structure [Na₄(hfa)₆]²⁻ • 2[Na(diglyme)₂]+ determined by single-crystal X-ray diffraction [1]. This complex demonstrates properties (volatility, thermal stability) that make it a valuable precursor for depositing sodium-containing thin films via methods like MOCVD [1].

References:citation[3]

- PMC. Sodium β-Diketonate Glyme Adducts as Precursors for the Synthesis of Sodium Fluoride Thin Films. Molecules. 2022;27(19):6282. This study provides the foundational synthesis protocol, NMR characterization data, and structural analysis for the sodium diglyme complex described in these application notes.

References

Comprehensive Application Notes and Protocols for Graphite Sodium Diglyme Intercalation Compounds

Introduction to Solvent Co-intercalation Chemistry

Solvent co-intercalation is an electrochemical process where solvated sodium ions insert into graphite galleries alongside their coordinated solvent molecules, forming ternary graphite intercalation compounds (t-GICs). This mechanism fundamentally differs from conventional lithium-ion intercalation in graphite, where desolvation occurs prior to insertion [1] [2].

While sodium ion intercalation into graphite was long considered thermodynamically impossible due to the instability of binary sodium-graphite compounds, the co-intercalation of ether solvents like diglyme enables highly reversible sodium storage with exceptional rate capability and cycling stability [3] [2] [4]. This phenomenon has expanded beyond anodes to include cathode materials, opening new avenues for sodium-ion battery design [5].

Key Principles and Mechanisms

Fundamental Concepts

The co-intercalation reaction can be represented as: Na⁺(solv)ₙ + e⁻ + graphite → ternary GIC where (solv)ₙ represents the solvation shell, typically comprising diglyme molecules [1].

Unlike conventional intercalation, solvent co-intercalation bypasses the desolvation step, significantly reducing charge-transfer resistance and enabling faster kinetics. The co-intercalated solvents act as electrostatic shields that minimize strong cation-graphite interactions, facilitating rapid diffusion despite the larger size of solvated complexes [1] [2].

Structural Evolution

During sodiation, graphite undergoes well-defined stage transformations similar to classical GICs. Research using highly oriented pyrolytic graphite (HOPG) has identified the formation of stage-3, stage-2, and ultimately stage-1 compounds with a definitive stoichiometry of Na(diglyme)₂C₂₀ to Na(diglyme)₂C₂₆ [3] [4]. The intercalation expands the graphite interlayer spacing from 0.335 nm to over 1.1 nm to accommodate the solvated sodium ions [5].

Electrolyte Systems and Formulations

Standard Electrolyte Compositions

Table 1: Conventional electrolyte formulations for sodium-diglyme co-intercalation

| Sodium Salt | Solvent System | Concentration | Co-intercalation Potential | Specific Capacity | Key Characteristics |

|---|---|---|---|---|---|

| NaPF₆ [6] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na⁺/Na | ~100 mAh/g | High reversibility, good rate capability |

| NaOTf [3] [7] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na⁺/Na | ~100 mAh/g | Forms stable SEI, common research electrolyte |

| NaCF₃SO₃ [3] | Diglyme (G2) | 1 M | 0.6-0.8 V vs. Na⁺/Na | ~100 mAh/g | Similar performance to NaOTf |

Advanced Electrolyte Design Strategies

Recent research has focused on tailoring co-intercalation potentials through innovative electrolyte engineering:

Synergistically Competitive Coordination: Incorporating small-weak co-solvents like dimethoxymethane (DMM) with diglyme in 1 M NaPF₆ DME:DMM (1:2 vol) reduces co-intercalation potential to 0.4 V (room temperature) and 0.32 V (60°C) while maintaining capacity and rate capability [6] [8].

Anion-Mediated Stabilization: Adding 0.04 M NaNO₃ to standard diglyme electrolytes enhances oxidation stability to >4.8 V vs. Na⁺/Na, enabling compatibility with high-voltage cathodes [7].

Experimental Protocols

Electrode Preparation

Materials:

- Natural graphite, artificial graphite, or graphene nanosheets (10-30 μm particle size recommended)

- Conductive carbon (C45, Super P, 10-20 wt%)

- Polyvinylidene fluoride (PVDF) binder (5-10 wt%)

- N-methyl-2-pyrrolidone (NMP) solvent

Procedure:

- Prepare homogeneous slurry by mixing active material, conductive carbon, and binder in NMP (typical mass ratio: 80:10:10)

- Coat slurry onto copper current collector using doctor blade technique (recommended loading: 1-3 mg/cm²)

- Dry at 80°C under vacuum for 12 hours to remove residual solvent

- Cut electrodes into disks (typically 12-16 mm diameter) and compress at ~5 MPa

- Transfer to argon-filled glovebox (<0.1 ppm H₂O/O₂) for cell assembly without exposure to air [6] [3]

Electrochemical Cell Assembly

Half-cell Configuration (Na||Graphite):

- Use sodium metal foil as counter/reference electrode

- Separate electrodes with glass fiber separator (Whatman GF/A recommended)

- Add electrolyte volume sufficient for complete saturation (typically 100-200 μL)

- Assemble CR2032 coin cells or custom Swagelok cells in argon atmosphere

- Age cells for 6-12 hours before electrochemical testing [6] [3]

Full-cell Configuration:

- Pair graphite anode with appropriate cathode (Na₀.₇CoO₂, P2-type layered oxides, or TiS₂)

- Adjust mass loading to balance capacity between electrodes (N:P ratio ~1.1-1.2)

- Pre-sodiate graphite anode if necessary for initial coulombic efficiency [6] [5]

Electrochemical Testing Protocols

Cyclic Voltammetry:

- Voltage range: 0.01-3.0 V vs. Na⁺/Na

- Scan rates: 0.05-1.0 mV/s

- Characteristic: Look for reversible redox pairs at 0.6-0.8 V and 0.4-0.5 V corresponding to staging transitions [6] [3]

Galvanostatic Cycling:

- Current rates: C/10 to 5C (based on theoretical capacity of ~100 mAh/g)

- Voltage window: 0.01-2.0 V for half-cells, variable for full-cells

- Cycle stability: Typically 100-1000 cycles depending on electrolyte system [6] [3]

Galvanostatic Intermittent Titration Technique (GITT):

- Current pulses: 0.1C for 30 minutes

- Rest periods: 2 hours between pulses

- Used to determine thermodynamic potentials and sodium-ion diffusion coefficients [6]

Materials Characterization Techniques

Table 2: Essential characterization methods for t-GICs

| Technique | Application | Experimental Parameters | Key Observations |

|---|---|---|---|

| Operando XRD [6] [5] | Stage transformation analysis | Synchrotron or lab source (Cu Kα), 0.01-2°/min | (00l) peak shifting, appearance of staged compounds |

| Raman Spectroscopy [3] | Structural changes during cycling | 514 nm or 633 nm laser, in situ cell | G-band shift and splitting during intercalation |

| Electrochemical Dilatometry [5] | Electrode expansion measurements | ~5 N constant force, thickness resolution <0.1 μm | Up to 28% electrode expansion during co-intercalation |

| SEM/TEM [3] [5] | Morphology and structural integrity | 5-15 kV SEM, 200-300 kV TEM | Layer separation, cracking, or exfoliation phenomena |

Data Interpretation Guidelines

Electrochemical Signature Analysis

Successful co-intercalation exhibits:

- Well-defined voltage plateaus at 0.6-0.8 V (standard electrolytes) or 0.4 V (optimized electrolytes) during galvanostatic cycling

- High reversibility with minimal voltage hysteresis between charge and discharge

- Exceptional rate capability maintaining >80% capacity at 5 A/g [6] [3]

- Long cycle life exceeding 1000 cycles with >90% capacity retention [6]

Structural Validation

Confirm co-intercalation through:

- XRD pattern evolution showing systematic (00l) peak shifts corresponding to stage transformations

- Interlayer expansion from 0.335 nm to >1.1 nm, confirming solvent molecule incorporation

- Raman G-band shifts indicating electron transfer from sodium to graphene layers [3]

Troubleshooting and Optimization

Common Experimental Challenges

Low Initial Coulombic Efficiency: Often caused by electrolyte decomposition or irreversible sodium trapping. Mitigate through electrolyte formulation optimization or pre-formation cycles [6] [7].

Capacity Fading: Can result from graphite exfoliation or solvent decomposition. Improve with stable electrolyte systems and potential-limiting protocols [5].

High Voltage Hysteresis: Typically indicates sluggish kinetics. Optimize through electrode architecture design or electrolyte engineering [6].

Performance Enhancement Strategies

Temperature Management: Elevated temperatures (45-60°C) can lower co-intercalation potential and improve kinetics but may reduce cycle life [6].

Carbon Material Selection: Highly crystalline graphene nanosheets outperform conventional graphite in diglyme electrolytes, delivering up to 235 mAh/g with improved cyclability [3].

Electrolyte Additives: Small amounts of NaNO₃ (0.04 M) enhance high-voltage stability for full-cell applications [7].

Applications and Future Directions

The unique properties of sodium-diglyme graphite intercalation compounds enable several advanced applications:

High-Power Sodium-Ion Batteries: Leveraging the exceptional rate capability for fast-charging applications [6] [3]

Dual-Graphite Batteries: Implementing co-intercalation at both anode and cathode for symmetric cell designs [5]

Multivalent Ion Systems: Extending the co-intercalation concept to Mg²⁺ and Ca²⁺ ions with appropriate solvent systems [1] [2]

Future research directions include exploring new solvent systems, optimizing full-cell configurations, and developing advanced characterization techniques to better understand the dynamics of solvated ion transport in graphite galleries.

References

- 1. Solvent Co-Intercalation Reactions for Batteries and Beyond [pmc.ncbi.nlm.nih.gov]

- 2. Solvated Ion Intercalation in Graphite: Sodium and Beyond [frontiersin.org]

- 3. Na-diglyme co-intercalation into graphene nanosheets [sciencedirect.com]

- 4. Chemical intercalation of solvated sodium ions in graphite [sciencedirect.com]

- 5. Solvent co-intercalation in layered cathode active materials ... [nature.com]

- 6. Synergistically competitive coordination for tailoring ... [nature.com]

- 7. Anion-mediated approach to overcome oxidation in ether ... [nature.com]

- 8. Synergistically competitive coordination for tailoring sodium ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Diglyme-Based Electrolytes for Advanced Lithium Batteries

Introduction

Diglyme (G2), a member of the glyme solvent family, is increasingly recognized as a key component for next-generation lithium batteries, including lithium-sulfur (Li-S) and lithium-metal systems [1]. Its molecular structure, consisting of ether oxygen atoms, facilitates weak Li+-solvent binding and promotes the formation of stable interfacial layers on electrode surfaces [2] [1]. These electrolytes are characterized by low volatility, reduced flammability, and the ability to suppress the dissolution of polysulfides in Li-S cells, thereby enhancing cycle life and safety [3] [4] [1]. The following notes and protocols detail the preparation, formulation, and electrochemical testing of concentrated diglyme-based electrolytes.

Material Preparation and Formulation

2.1 Solvent and Salt Preparation

- Solvent Drying: Prior to use, diglyme must be dried to a water content of below 10 ppm. This is typically achieved by storing the solvent over activated molecular sieves (e.g., 3 Å) in an inert atmosphere [4].

- Salt Drying: Lithium salts, such as LiTFSI and LiNO₃, should be dried under vacuum at elevated temperatures (e.g., 110 °C for 24 hours) to remove residual moisture [4].

2.2 Electrolyte Formulation Concentrated electrolyte formulations are often employed to enhance stability and performance. The table below summarizes two exemplary formulations from the literature.

Table 1: Exemplary Concentrated Diglyme-Based Electrolyte Formulations

| Component | Role | Formulation 1 (DEGDME_HCE) [4] | Formulation 2 (Common Practice) [3] |

|---|---|---|---|

| Diglyme (G2) | Solvent | Base solvent | Base solvent |

| LiTFSI | Conductive Salt | 1.5 mol kg~solvent~⁻¹ | As required (e.g., 2 M) |

| LiNO₃ | Additive (Stabilizes Li metal anode) | 1.5 mol kg~solvent~⁻¹ | Often used in small percentages |

Protocol: Electrolyte Preparation

- Work inside an argon-filled glovebox (O₂ and H₂O content < 1 ppm).

- Weigh the predetermined mass of dried diglyme solvent into a sealed vial.

- Gradually add the pre-dried lithium salts (LiTFSI and LiNO₃) to the solvent.

- Stir the mixture magnetically at room temperature overnight to ensure complete dissolution and form a homogeneous solution [4].

Electrode and Cell Assembly

3.1 Cathode Preparation The following protocol is applicable for sulfur-composite cathodes (e.g., S:Sn 80:20 w/w) [4]:

- Slurry Preparation: Mix the active material (S:Sn composite, 80% wt), conductive carbon (Super P, 10% wt), and binder (polyvinylidene fluoride, PVDF, 10% wt) in an N-methyl-2-pyrrolidone (NMP) solvent.

- Casting: Coat the slurry onto a suitable current collector (e.g., porous carbon cloth or aluminum foil) using a doctor blade.

- Drying: Dry the coated electrode at an elevated temperature (e.g., 60-80 °C) under vacuum to evaporate the NMP solvent.

- Loading: A typical target for active material loading is approximately 1.3 mg cm⁻² (normalized to sulfur) [4].

3.2 Cell Assembly (Coin Cell CR2032)

- Components: Use a lithium metal disk as the anode and a Celgard 2400 or glass fiber (Whatman GF/A) as the separator.

- Electrolyte Addition: Add a precise amount of the prepared diglyme-based electrolyte to the separator. For Li/S cells cycled at C/5, a typical amount is 60 μL [4]. For higher current rates (1C), an electrolyte/sulfur ratio of 20 μL mg⁻¹ may be used.

- Assembly: Assemble the coin cell in the sequence of casing, lithium anode, separator (soaked with electrolyte), cathode, spacer, spring, and top cap. Crimp the cell securely inside the glovebox.

Electrochemical Testing Protocols

4.1 Cyclic Voltammetry (CV)

- Purpose: To study the reversibility of the electrochemical reactions and identify redox potentials.

- Parameters for Li-S cells:

- Voltage Range: 1.8 V to 2.8 V (vs. Li⁺/Li)

- Scan Rate: 0.1 mV s⁻¹ [4].

4.2 Galvanostatic Cycling

- Purpose: To evaluate the capacity, cycle life, and Coulombic efficiency of the battery.

- Parameters for Li-S cells:

- Temperature: Tests can be performed at 25 °C and 35 °C.

- Current Rate: Commonly C/5 (1C = 1675 mA g~S~⁻¹).

- Voltage Window: 1.9 V - 2.8 V (for C/5 rate) [4].

4.3 Electrochemical Impedance Spectroscopy (EIS)

- Purpose: To analyze the resistance of the electrode/electrolyte interfaces and cell components.

- Parameters:

- Frequency Range: 500 kHz to 100 mHz

- Signal Amplitude: 10 mV

- Conditions: Measure at open circuit voltage (OCV) and after various cycles to track evolution [4].

The experimental workflow from material preparation to data analysis is summarized in the diagram below.

Performance Data and Interpretation

Electrochemical testing of cells with concentrated diglyme-based electrolytes typically yields the following performance metrics:

Table 2: Typical Electrochemical Performance of Li-S Cells with Concentrated Diglyme Electrolyte

| Performance Parameter | Typical Result | Test Conditions |

|---|---|---|

| Specific Capacity | Up to 1300 mAh g~S~⁻¹ | C/5 rate, 35 °C [4] |

| Cycle Life | Stable for over 100 cycles | Demonstrated with low capacity fade [3] |

| Coulombic Efficiency | Can approach 100% | With optimized SEI and suppressed shuttle [4] |

Key Mechanisms:

- Polysulfide Confinement: The concentrated diglyme electrolyte mediates sulfur reactions in a "quasi-solid-state," drastically reducing the dissolution and shuttling of lithium polysulfides [3].

- Anode Stability: It facilitates smooth lithium deposition, suppressing the formation of dendritic structures that can cause short circuits [3] [2].

- Stable SEI: The decomposition of salts like LiTFSI and additives like LiNO₃ contributes to a robust Solid Electrolyte Interphase (SEI) on the lithium metal anode, which is crucial for long-term cycling [4] [2].

Protocol for Solvent Wettability Assessment

For a comprehensive electrolyte analysis, evaluating wettability on electrodes is crucial, as it affects manufacturing and performance. The following protocol uses a capillary infiltration method.

Principle: The test measures the rate at which an electrolyte is drawn into the porous structure of an electrode, which is inversely related to its viscosity [5].

Equipment: Electrolyte Wetting System (e.g., IEST EWS1100) [5].

Procedure:

- Sample Prep: Fix a standardized electrode sheet (controlled compaction density) in the instrument.

- Capillary Action: A glass capillary tube containing the electrolyte is brought into contact with the electrode surface.

- Automated Monitoring: A vision system records the decrease in the capillary liquid level in real-time as the electrolyte infiltrates the electrode.

- Data Normalization: The infiltration amount (volume vs. time) is recorded and normalized for comparison.

Data Interpretation: Lower-viscosity solvents and electrolytes will show a steeper slope on the infiltration curve, indicating faster wetting. This method is effective for screening different solvent/salt combinations and optimizing formulations for manufacturability [5].

Summary and Outlook

Diglyme-based electrolytes represent a promising path toward safer, high-energy-density lithium batteries. The protocols outlined provide a framework for their formulation and electrochemical evaluation. The primary advantages include enhanced anode stability and the suppression of polysulfide shuttle in Li-S systems.

For your work with diglyme-d14, these protocols for standard diglyme serve as a direct experimental template. The key assumption is that the deuterated form will exhibit similar physicochemical and electrochemical properties. You can directly substitute this compound into the formulation and assembly protocols. The critical step will be to rigorously compare the performance data (capacity, cycle life, EIS) you obtain with the known benchmarks for standard diglyme to elucidate any isotopic effects.

References

- 1. Glyme-based electrolytes: suitable solutions for next-generation... [pubs.rsc.org]

- 2. selection criteria for temperature-resilient Solvent –sulfur... lithium [pmc.ncbi.nlm.nih.gov]

- 3. New electrolyte improves Li-S batteries - C&EN [cen.acs.org]

- 4. Lithium–Metal Batteries Using Sustainable Electrolyte ... [pmc.ncbi.nlm.nih.gov]

- 5. How Solvents And Lithium Salts Control Electrolyte Viscosity [iestbattery.com]

Comprehensive Application Notes: Diglyme-d14 Solvation Structure in Battery Anodes

Introduction to Diglyme Solvation Chemistry in Battery Anodes

Diglyme-based solvation structures represent a significant advancement in alkali metal battery technology, particularly for systems struggling with irreversible capacity loss and poor ion transport. Diglyme (C6H14O3), or bis(2-methoxyethyl) ether, is a glyme-based solvent characterized by its linear chain of oxygen atoms that create favorable coordination sites for metal cations. The deuterated form (diglyme-d14) where all hydrogen atoms are replaced with deuterium provides distinct advantages for research applications, particularly in nuclear magnetic resonance (NMR) studies due to its superior spectral properties and reduced interference during analysis.

The unique solvation structure of diglyme with alkali metal ions enables the formation of stable complexes that can co-intercalate into graphite electrodes, a phenomenon that has attracted significant attention for sodium-ion battery systems where conventional graphite intercalation is thermodynamically unfavorable. These ternary intercalation compounds consisting of graphite, sodium, and diglyme demonstrate exceptional cycle performance due to their dynamic behavior within the graphene layers, facilitating rapid ion diffusion and stable electrode-electrolyte interfaces. Research indicates that the weakly solvating power of glymes like diglyme promotes anion-rich solvation sheaths that enhance desolvation kinetics and contribute to stable solid electrolyte interphase (SEI) formation—critical factors for long-term battery performance across varied operating conditions.

Experimental Protocols for Structural Characterization

NMR Analysis of Dynamics and Coordination

Solid-state NMR spectroscopy serves as a powerful technique for investigating the dynamic behavior and coordination environment of this compound in battery anode materials. The protocol outlined below has been specifically optimized for studying sodium-diglyme complexes in graphite intercalation compounds:

Sample Preparation: Electrochemically synthesize the ternary graphite intercalation compound using deuterated diglyme (this compound) to enable clear NMR signal detection. Prepare the compound by immersing graphite electrodes in a 1.0 M sodium bis(fluorosulfonyl)imide (NaFSI) dissolved in this compound solution inside an argon-filled glove box (O₂ and H₂O levels < 0.1 ppm). Allow the intercalation to proceed for 24 hours at room temperature before sealing in appropriate NMR rotors under inert atmosphere. [1] [2]

Data Acquisition Parameters: Conduct ²H NMR experiments on a spectrometer operating at a Larmor frequency of at least 400 MHz. Utilize a quadrupolar echo pulse sequence with a π/2 pulse length of 2.5-3.5 μs and inter-pulse delay of 40 μs. Acquire spectra across a temperature range of 150-300 K to probe dynamic transitions, with a minimum of 1024 scans per temperature increment to ensure adequate signal-to-noise ratio. Set the recycling delay to 1.0-2.0 seconds based on longitudinal relaxation times. [1]

Spectral Analysis Methodology: Process the acquired data with exponential line broadening (100-500 Hz) before Fourier transformation. Analyze the line shapes and quadrupolar splitting patterns to determine molecular mobility and coordination geometry. Specifically, rigid lattice spectra with characteristic Pake doublets indicate restricted motion, while motionally narrowed signals suggest rapid molecular reorientation. Quantitative analysis of temperature-dependent dynamics should focus on the activation energies for rotational processes. [1]

Table 1: Key NMR Parameters for this compound Characterization in Sodium-Graphite Intercalation Compounds

| Experimental Parameter | Optimal Setting | Structural Information Obtained |

|---|---|---|

| Temperature Range | 150-300 K | Molecular mobility transitions |

| Echo Delay Time | 40 μs | Quadrupolar coupling constant determination |

| π/2 Pulse Length | 2.5-3.5 μs | Spectral resolution optimization |

| Recycle Delay | 1.0-2.0 s | Relaxation time considerations |

| Scan Accumulation | 1024-4096 | Signal-to-noise ratio enhancement |

Computational Modeling Approaches

Computational methods provide invaluable atomic-level insights into diglyme solvation structures and their dynamic behavior in battery anodes. The following protocol details the application of density functional theory (DFT) and molecular dynamics (MD) simulations for characterizing these complexes:

Model Construction: Build initial coordination models of sodium ions with diglyme molecules using chemical modeling software. For ternary graphite intercalation compounds, create layered structures with alternating graphene sheets and sodium-diglyme complexes. Ensure proper periodic boundary conditions with vacuum spacing of at least 15 Å perpendicular to the graphene layers to prevent spurious interactions between periodic images. [3] [4]

DFT Calculation Parameters: Employ the Perdew-Burke-Ernzerhof (PBE) functional with Grimme's D3 dispersion correction to account for van der Waals interactions. Use a plane-wave basis set with kinetic energy cutoff of 500 eV and projector-augmented wave (PAW) pseudopotentials. Set k-point sampling to 3×3×1 for graphite intercalation compounds. Perform geometry optimization until forces on all atoms are below 0.01 eV/Å. Calculate electronic structure properties including projected density of states (PDOS) and electron localization function (ELF) to analyze bonding characteristics. [3]

Molecular Dynamics Protocol: Conduct ab initio MD (AIMD) simulations in the NVT ensemble using a Nosé-Hoover thermostat with integration time step of 1.0 fs. Extend simulation time to at least 20 ps for adequate sampling of dynamic processes. Calculate mean square displacement (MSD) of sodium ions from trajectory data to determine diffusion coefficients using the Einstein relation. Analyze coordination numbers and radial distribution functions to characterize solvation structure stability. [3]

Electrochemical Characterization Methods

Electrochemical analysis provides critical performance metrics for battery systems employing diglyme-based electrolytes, connecting molecular-level solvation structures to macroscopic device behavior:

Cell Assembly: Construct CR2032-type coin cells in an argon-filled glove box using graphite working electrodes, sodium metal counter/reference electrodes, and glass fiber separators. Prepare the electrolyte solution of 1.0 M NaTFSI or NaFSI salt in diglyme or this compound solvent. Ensure precise electrode alignment and apply uniform pressure during cell sealing to maintain consistent interfacial contact. [1]

Cycling and Rate Performance Testing: Execute galvanostatic charge-discharge cycles between voltage limits of 0.01-2.0 V vs. Na/Na⁺ at varying current densities (0.1-2.0C rate). Perform cyclic voltammetry scans at 0.1-1.0 mV/s sweep rates to identify redox processes associated with co-intercalation. Conduct electrochemical impedance spectroscopy (EIS) measurements from 100 kHz to 10 mHz with 10 mV amplitude to analyze interfacial resistance evolution. [1] [5]

Desolvation Energy Assessment: Employ potentiostatic electrochemical impedance spectroscopy with a symmetric cell configuration (Na|electrolyte|Na) to determine the activation energy for charge transfer. Calculate the desolvation energy barrier from the temperature-dependent charge transfer resistance using Arrhenius analysis across a temperature range of 25-80°C. [6] [7]

Structural Dynamics and Coordination Mechanisms

Temperature-Dependent Coordination Behavior

The coordination structure of diglyme with sodium ions exhibits remarkable temperature dependence that directly influences ion transport mechanisms in battery anodes. Research employing ²H NMR spectroscopy has revealed two distinct coordination regimes with a transition temperature of approximately 233 K:

Low-Temperature Regime (Below 233 K): At reduced temperatures, sodium-diglyme complexes demonstrate rigid coordination where two diglyme molecules bind to each sodium ion in a well-defined geometry. The complex remains essentially static except for the rotation of terminal methyl groups, which continues even at cryogenic temperatures. This restricted molecular motion results in characteristic quadrupolar splitting patterns in ²H NMR spectra, indicative of a well-ordered intercalation structure within the graphite galleries. The rigidity of the complex at low temperatures contributes to reduced ionic conductivity but enhanced structural stability. [1]

High-Temperature Regime (Above 233 K): At room temperature and above, diglyme molecules exhibit dynamic coordination behavior characterized by weak binding to sodium ions through typically one oxygen atom of the ligand. This coordination mode allows the diglyme molecule to rotate freely around the O-Na axis, creating a more fluidic environment that facilitates rapid ion transport. The active molecular motion of these sodium-diglyme complexes significantly enhances sodium diffusion between graphene layers in graphite intercalation compounds, contributing to improved rate capability in sodium-ion batteries. [1]

Table 2: Temperature-Dependent Coordination Behavior of Sodium-Diglyme Complexes in Graphite Anodes

| Coordination Parameter | Low-Temperature Behavior (<233 K) | High-Temperature Behavior (>233 K) |

|---|---|---|

| Coordination Number | ~2 diglyme molecules per Na⁺ | ~1 oxygen atom per Na⁺ |

| Molecular Mobility | Restricted (methyl rotation only) | Free rotation around O-Na axis |

| Ion Transport Mechanism | Limited Na⁺ diffusion | Enhanced Na⁺ diffusion between graphene layers |

| NMR Spectral Characteristics | Pake doublet pattern | Motionally narrowed signal |

| Impact on Battery Performance | Structural stability | Enhanced rate capability |

Co-intercalation Mechanism in Graphite Anodes

The co-intercalation mechanism of sodium-diglyme complexes represents a paradigm shift in sodium-ion battery technology, enabling the reversible insertion of sodium into graphite—an achievement previously considered impractical due to thermodynamic constraints. This unique process involves several distinct stages:

Solvation Shell Formation: In the bulk electrolyte, sodium ions coordinate with diglyme molecules to form stable solvated complexes with a specific stoichiometry. The linear chain structure of diglyme, with three oxygen atoms capable of coordinating to cations, creates an optimal geometry for forming these complexes. The weak solvation power of diglyme is crucial as it allows for easier desolvation at the electrode interface or enables the entire complex to intercalate without complete desolvation. [1] [5]

Interfacial Recognition and Insertion: The solvated sodium-diglyme complexes approach the graphite electrode interface, where the molecular dimensions and electronic structure of the complex match the geometric constraints of the graphene galleries. This size-selective compatibility enables the staged intercalation of the complexes without causing exfoliation or mechanical degradation of the graphite structure—a common failure mechanism in conventional sodium-ion battery systems. [1]

Dynamic Reorganization Within Graphene Layers: Once intercalated, the sodium-diglyme complexes undergo structural rearrangement to optimize packing density and interaction with the graphene surfaces. The complexes organize into layered structures with specific orientation relative to the graphene planes, facilitated by the dynamic coordination behavior observed in NMR studies. This reorganization creates efficient pathways for electronic conduction while maintaining sufficient mobility for the sodium ions to diffuse within the expanded graphite structure. [1]

The following diagram illustrates the coordination and intercalation mechanism of sodium-diglyme complexes in graphite anodes:

Performance Optimization and Application Notes

Electrolyte Formulation Design Strategies

The design of high-performance electrolytes based on diglyme solvents requires careful consideration of multiple factors to optimize the solvation structure for specific battery configurations. Recent advances have identified several key strategies for enhancing performance:

Anion Engineering: Incorporate anions with strong Li⁺/Na⁺ affinity such as trifluoroacetate (TFA⁻) or bis(fluorosulfonyl)imide (FSI⁻) to create anion-rich solvation sheaths. These anions competitively coordinate with alkali metal ions, reducing solvent interaction and promoting the formation of inorganic-rich solid electrolyte interphases (SEI). For optimal performance, use a bisalt system with 0.5 M LiTFA + 0.5 M LiTFSI in diglyme, which has been shown to reduce the desolvation energy barrier from 58.20 to 46.31 kJ mol⁻¹ compared to single-salt formulations. [6] [5]

Concentration Optimization: Tailor salt concentration to balance ion conductivity and solvation structure. While conventional electrolytes typically use 1.0 M concentrations, slightly elevated concentrations of 1.25-1.8 M have demonstrated improved performance in glyme-based systems by enhancing anion participation in the primary solvation shell without significantly compromising ionic conductivity. This optimized concentration promotes the formation of contact ion pairs and aggregates that facilitate faster desolvation kinetics at electrode interfaces. [4] [5]

Fluorination Strategies: Implement partially fluorinated ether solvents such as 2,2-difluoroethyl methyl ether (FEME) in combination with diglyme to further weaken Li⁺/Na⁺ solvation and enhance electrochemical stability. Fluorinated solvents demonstrate even weaker solvating power than their non-fluorinated analogs, promoting greater anion involvement in the solvation structure and creating more robust electrode-electrolyte interfaces, particularly at high operating voltages. [4] [7]

Thermal Stability Enhancement

Battery operation across wide temperature ranges presents significant challenges that can be addressed through strategic design of diglyme-based solvation structures:

High-Temperature Resilience (Up to 80°C): Formulate electrolytes with competitive solvation components that maintain stable coordination structures at elevated temperatures. The incorporation of lithium nitrate (LiNO₃) as a co-salt in diglyme-based electrolytes has proven effective in stabilizing the lithium metal interface under high-temperature operation, enabling LiFePO₄||Li cells to achieve 500 cycles with 96% capacity retention at 80°C. This remarkable performance stems from the reinforced SEI layer rich in inorganic compounds such as Li₃N and LiNₓOᵧ that suppress continuous electrolyte decomposition. [5]

Low-Temperature Functionality: Exploit the weak solvation energy of diglyme-based electrolytes to maintain ion transport at sub-ambient temperatures. The relatively low desolvation energy barriers of sodium-diglyme and lithium-diglyme complexes facilitate charge transfer even when molecular thermal energy is reduced. This characteristic enables graphite anodes to maintain approximately 70% of their room-temperature capacity at -20°C when paired with properly formulated diglyme-based electrolytes containing fluorinated co-solvents. [7] [5]

Table 3: Performance Metrics of Diglyme-Based Electrolytes in Various Battery Systems

| Battery System | Electrolyte Formulation | Cycle Life (Capacity Retention) | Operating Conditions |

|---|---|---|---|

| Graphite|Na Half-cell | 1.0 M NaFSI in this compound | 200+ cycles (>95%) | Room temperature, 0.2C rate |

| LFP|Li Full Cell | 1.25 M LiTFSI/LiTFA in diglyme | 2000 cycles (90%) | 25°C, 1C rate |

| LFP|Li Full Cell | 1.25 M LiTFSI/LiNO₃ in diglyme | 500 cycles (96%) | 80°C, 1C rate |

| Si/C|Li Full Cell | EFA/FEC with diglyme additive | 500 cycles (85.2%) | Room temperature, 0.2C rate |

| Li-O₂ Battery | 0.5 M LiTFA + 0.5 M LiTFSI in G4 | 120 cycles (Limited Li anode) | 7 mAh cm⁻² areal capacity |

Conclusion and Future Perspectives

The strategic application of This compound solvation structures in battery anodes represents a significant advancement in electrochemical energy storage technology, particularly for sodium-ion systems where conventional graphite intercalation is thermodynamically challenging. The unique coordination chemistry of diglyme with alkali metal ions, characterized by temperature-dependent dynamics and weak solvation power, enables unprecedented performance in terms of cycle life, rate capability, and temperature resilience.

Future research directions should focus on expanding the application of diglyme-based solvation structures to emerging battery chemistries including potassium-ion, magnesium-ion, and calcium-ion systems. Additionally, further investigation into the relationship between solvation structure and interphase composition at atomic levels will enable more precise electrolyte engineering. The development of multi-dentate glyme analogs with tailored coordination properties and increased oxidation stability represents another promising avenue for enhancing high-voltage compatibility. As battery technologies continue to evolve toward more demanding applications, the fundamental understanding and strategic implementation of controlled solvation structures will play an increasingly critical role in achieving performance targets.

References

- 1. Structure and Dynamic Behavior of Sodium-Diglyme ... [okayama.elsevierpure.com]

- 2. NMR-Detected Dynamics of Sodium Co-Intercalation with ... [cris.biu.ac.il]

- 3. First-principles insights into lithium and magnesium ion ... [ui.adsabs.harvard.edu]

- 4. Computational study of Li+ solvation structures in ... [pubs.rsc.org]

- 5. Weakly Solvated Structure of Glymes Enhances Stability in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Solvation Structure with Enhanced Anionic Coordination ... [pubmed.ncbi.nlm.nih.gov]

- 7. Electrolyte design weakens lithium-ion solvation for a fast ... [pubs.rsc.org]

Sodium-Diglyme Complexes: Application Notes and Experimental Protocols for Battery Research

Introduction to Solvent Co-Intercalation in Sodium-Ion Batteries

In the pursuit of advanced sodium-ion batteries (SIBs), solvent co-intercalation has emerged as a pivotal mechanism for enhancing electrode performance. Unlike conventional intercalation, which requires complete desolvation of ions, solvent co-intercalation involves the simultaneous insertion of solvated sodium ions and their solvent shell, such as diglyme molecules, into the electrode's layered structure [1]. This process is particularly notable in graphite anodes and certain layered sulfide cathodes, where it can lead to improved reaction kinetics and cycling stability [1] [2]. The chelating effect of diglyme, which allows it to form stable complexes with sodium ions, is a key factor behind this behavior [2]. These application notes consolidate recent findings and provide detailed methodologies for researchers investigating the dynamic behavior of sodium-diglyme complexes in battery systems.

Key Properties and Electrochemical Performance of Sodium-Diglyme Complexes

The performance of sodium-diglyme complexes is characterized by distinct electrochemical signatures and structural changes. Key observations include the appearance of additional voltage plateaus at around 2.02 V (desodiation) and 1.77 V (sodiation) versus Na+/Na when diglyme-based electrolytes are used with layered sulfide cathodes [1]. Furthermore, operando X-ray diffraction (XRD) studies confirm that co-intercalation leads to a significant interlayer expansion (e.g., 106% larger than the pristine structure) [1], providing ample space for the solvated ions.

Molecular dynamics studies reveal that the solvation structure at the electrode-electrolyte interface differs significantly for diglyme compared to longer-chain glymes [2]. The diglyme/NaTFSI system exhibits unique interfacial features, which correlate with a higher experimental capacitance and electrochemical stability [2].

Table 1: Electrochemical Performance Comparison of P2-Na(_x)TiS(_2) in Different Electrolytes

| Electrolyte | Additional Voltage Plateaus (V) | Interlayer Expansion vs. Pristine | Capacity Retention | Key Characteristics |

|---|---|---|---|---|

| Diglyme (2G) | 2.02 / 1.77 | 106% | High (stable over 2,000 cycles) | Highly reversible, narrow voltage gap (128 mV), fast kinetics [1] |

| Propylene Carbonate (PC) | Not specified | 163% | Inferior | Largest structural expansion, formation of cracks, poor reversibility [1] |

| EC/DMC mixture | None | ~18% (contraction) | Gradual degradation upon cycling | Conventional Na+-only intercalation mechanism [1] |

Table 2: Computed Interfacial Properties of NaTFSI in Different Glymes at Graphite Electrodes

| Glyme Solvent | Glyme Chain Length (n) | Dominant Solvation Number per Na+ | Key Interfacial Feature | Experimental Capacitance |

|---|---|---|---|---|

| Diglyme | 2 | 2 molecules | Distinctly different structure from bulk | Higher |

| Triglyme | 3 | 2 molecules | Similar to bulk solvation structure | Lower |

| Tetraglyme | 4 | 1-2 molecules | Similar to bulk solvation structure | Lower |

Experimental Protocols

The following protocols outline standardized procedures for investigating sodium-diglyme co-intercalation.

Protocol for Operando XRD of Solvent Co-Intercalation

This protocol describes the use of operando XRD to monitor structural evolution in layered cathode materials during cycling with diglyme-based electrolytes [1].

- Key Equipment: In-house designed operando electrochemical cell; Synchrotron X-ray source; Potentiostat/Galvanostat.

- Procedure:

- Cell Assembly: Prepare a working electrode from a layered material (e.g., P2-Na(_x)TiS(_2)). Assemble a Swagelok-type or similar operando cell with sodium metal as the counter/reference electrode and a diglyme-based electrolyte (e.g., 1 M NaTFSI in diglyme).

- Data Collection: Cycle the cell at a desired C-rate while continuously collecting XRD patterns (e.g., at 2θ from 0.5° to 3° for low angles) throughout charge-discharge cycles.

- Data Analysis: Monitor the position of key diffraction peaks (e.g., the 002 peak). A significant shift to lower angles indicates interlayer expansion. Use Rietveld refinement to quantify lattice parameter changes and identify phase transitions.

Protocol for Electrochemical Dilatometry (ECD)

ECD is used to complement XRD by measuring the macroscopic thickness change of the electrode during co-intercalation [1].

- Key Equipment: Electrochemical dilatometer; Custom ECD cell.

- Procedure:

- Electrode Preparation: Prepare a dense, well-adhered electrode film on a current collector.

- Measurement: Place the electrode in the ECD cell with sodium metal and diglyme-based electrolyte. Apply a constant pressure to the electrode stack.

- Data Recording: Cycle the electrode while recording the linear displacement of the piston in the dilatometer. The thickness change is recorded synchronously with the electrochemical data (current, voltage).

- Analysis: Correlate expansion/contraction profiles with specific electrochemical events (voltage plateaus). Note that an expansion during desodiation is a key signature of solvent co-intercalation [1].

Protocol for Molecular Dynamics (MD) Simulations of the Interface

This protocol outlines a computational approach to study the solvation structure of sodium ions in diglyme at the graphite electrode interface [2].

- Software: LAMMPS software package.

- System Setup:

- Model Construction: Create a simulation box (e.g., 50 Å × 50 Å × 100 Å) with two graphite electrodes and a 1 M solution of NaTFSI in diglyme using Packmol [2].

- Force Field: Employ the modified class II Polymer Consistent Force Field (PCFF), which includes parametrized values for NaTFSI/glyme interactions [2].

- Simulation Run:

- Equilibration: Minimize the system and equilibrate in NVT and NPT ensembles at 300-340 K for 5-15 ns.

- Production Run: Perform a production run in the NVE ensemble for 20-40 ns. For interfacial studies, use the Constant Potential Method (CPM) to apply a bias potential across the electrodes [2].

- Data Analysis: Calculate density profiles of species (Na+, TFSI-, diglyme) normal to the electrode surface. Analyze the radial distribution functions (RDFs) to determine the coordination numbers and solvation structures in the bulk and at the interface.

Experimental Workflow and Signaling Pathway

The following diagram, generated using Graphviz, illustrates the integrated experimental and computational workflow for probing sodium-diglyme complexes.

Workflow for Investigating Sodium-Diglyme Complexes

This workflow integrates three parallel tracks of investigation—electrochemical experiments, computational modeling, and structural characterization—that converge to provide comprehensive mechanistic insights. The electrochemical experiments provide data on voltage profiles and macroscopic electrode swelling [1]. Computational modeling reveals molecular-level solvation structures and their behavior at the electrode interface [2]. Structural characterization directly measures atomic-level changes in the crystal lattice during co-intercalation [1]. The fusion of these datasets enables researchers to establish robust structure-property relationships, which are critical for designing improved battery materials and electrolytes.

Conclusion and Research Outlook

The study of sodium-diglyme complexes reveals that solvent co-intercalation is a powerful lever for modifying electrode properties in sodium-ion batteries. The dynamic behavior of these complexes, characterized by high reversibility, fast kinetics, and unique interfacial structures, makes diglyme-based electrolytes a promising candidate for high-performance energy storage systems [1] [2].

Future research should focus on expanding the range of cathode and anode materials that exhibit reversible co-intercalation, optimizing electrolyte formulations to minimize overall expansion and electrolyte consumption, and further elucidating the long-term degradation mechanisms of these systems. The combination of advanced operando techniques and molecular-level simulations, as outlined in these protocols, will be crucial for accelerating the development of next-generation SIBs.

References

Application Notes: Diglyme-d14 in Electrochemical Studies

References

- 1. | CAS 111-96-6 | SCBT - Santa Cruz Biotechnology Diglyme [scbt.com]

- 2. CAS 38086-00-9 Diglyme-[d14] [bocsci.com]

- 3. | CAS#:111-96-6 | Chemsrc diglyme [chemsrc.com]

- 4. Remarkable electrochemical and ion-transport characteristics of... [pubs.rsc.org]

- 5. New Diglyme‐based Gel Polymer Electrolytes for Na‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. Diglyme as a Promoter for the Electrochemical Formation of ... [edoc.hu-berlin.de]

deuterated diglyme for studying ion solvation

Rationale for Using Deuterated Diglyme

Replacing hydrogen (H) with deuterium (D) in diglyme's structure is a strategic tool for investigating ion solvation, primarily due to the Kinetic Isotope Effect (KIE).

- The Core Principle: A C–D bond is stronger and has a lower vibrational frequency than a C–H bond, requiring greater activation energy to break [1] [2]. This results in a slower reaction rate for the cleavage of C–D bonds compared to C–H bonds [2].

- Application in Spectroscopy: This difference in bond strength and mass causes a measurable shift in vibrational frequencies. In techniques like Raman and FTIR spectroscopy, the C–D stretching band appears in a different, often cleaner, region of the spectrum compared to C–H stretches [3]. This allows for clear observation of solvent-related peaks without interference, making deuterated diglyme an excellent solvent for universal detection in studies coupling separation techniques with spectroscopic detection [3].

- Probing Solvation Structures: By using deuterated diglyme, researchers can distinguish solvent molecules that are directly interacting with ions (within the solvation sheath) from those that are part of the bulk solvent. The different vibrational signature of the deuterated solvent helps to deconvolute the complex signals and pinpoint the specific interactions between the ether oxygen atoms of diglyme and the target ions [4].

Research Example: Sodium-Ion Battery Electrolytes

A 2025 study in Nature Communications provides a excellent example of how these principles are applied in practice. The research aimed to understand the formation of a superior solid-electrolyte interphase (SEI) in sodium metal batteries using a fluorinated co-solvent [4].

1. Experimental System:

- Objective: To understand how a fluorinated co-solvent (methyl perfluorobutyl ether, MPE) influences the Na+ solvation structure in a diglyme-based electrolyte.

- Electrolyte Formulation: 1 M NaPF₆ in a mixture of standard diglyme (G2) and MPE.

- Control Electrolyte: 1 M NaPF₆ in pure diglyme (G2) [4].

2. Application of Raman Spectroscopy:

- The researchers used Raman spectroscopy to probe the solvation structure of Na+ ions in both the control and modified electrolytes.

- Key Observation: In the Raman spectrum of the control electrolyte (NG2), a distinct peak was observed at 741 cm⁻¹. This peak was assigned to the P-F stretch vibration of the PF₆⁻ anion that is coordinated to the Na+ ion [4].

- Comparative Analysis: By comparing the Raman spectra of the NG2 electrolyte with the modified (NGMPE) electrolyte, the study concluded that the MPE co-solvent, being non-coordinating, did not enter the primary solvation shell of the Na+ ion. Instead, it influenced the solvation structure through long-range dipole-dipole interactions with the diglyme solvent molecules, which in turn affected the preferential reduction order of the solvated clusters at the electrode interface [4].

The table below summarizes the key experimental aspects from this study.

| Aspect | Description from the Research Example |

|---|---|

| Research Objective | Understand co-solvent effect on Na+ solvation & SEI formation [4]. |

| Technique | Raman Spectroscopy [4]. |

| Key Spectral Feature | P-F stretch peak of coordinated PF₆⁻ anion at ~741 cm⁻¹ [4]. |

| Probed Information | Ion-solvent/ion-anion interactions; effect of dipole-dipole interactions [4]. |

Framework for Your Experimental Protocol

Based on the general principles and the cited example, here is a framework you can adapt for your own investigations into ion solvation using deuterated diglyme (D-diglyme).

1. Sample Preparation

- Prepare your electrolyte solutions with meticulous purity. Dissolve the target salt at the desired concentration in both standard diglyme (H-diglyme) and deuterated diglyme (D-diglyme).

- Ensure an inert and moisture-free environment (e.g., inside an argon-filled glove box) to prevent contamination and side reactions.

2. Data Acquisition

- Raman/FTIR Spectroscopy:

- Acquire spectra for both H-diglyme and D-diglyme solvents as baselines.

- Acquire spectra for the electrolyte solutions in both solvents.

- Focus on spectral regions corresponding to C–O–C stretches, cation–O (ether) vibrations, and anion-specific peaks (like the P-F stretch at ~741 cm⁻¹).

- NMR Spectroscopy:

- Use deuterated diglyme to allow for locking and referencing in NMR experiments without an additional deuterated solvent.

- Perform NMR chemical shift analysis to detect changes in the electronic environment of the diglyme's atoms upon ion coordination.

3. Data Analysis and Interpretation

- Spectral Subtraction: Subtract the spectrum of the pure solvent from the spectrum of the electrolyte solution to isolate the signals arising from ion-solvent interactions.

- Peak Assignment: Identify shifts, splitting, or the appearance of new peaks in the electrolyte solution compared to the pure solvent. These changes indicate coordination and changes in the solvation structure.

- Comparative Analysis: Directly compare the spectra from H-diglyme and D-diglyme systems. The isotope-induced shifts will help confirm assignments and separate overlapping signals.

The following diagram outlines the core workflow for such a study.

Important Considerations and Best Practices

- Isotopic Purity: Be aware of the isotopic purity of your deuterated diglyme, as the presence of residual H can affect your spectral data.

- Handling Deuterated Solvents: While deuterium is a stable and non-radioactive isotope, deuterated solvents are often hygroscopic. Absorbing moisture from the air will not only contaminate your sample but also introduce a significant HDO signal that can interfere with analysis.

- Control Experiments: Always run control experiments with the pure solvents and the salt alone to ensure accurate baseline subtraction and correct peak assignment. The example from [4] effectively used a simple 1 M NaPF₆ in diglyme electrolyte as a baseline for understanding a more complex system.

Conclusion

References

- 1. Application of deuterium in research and development ... [sciencedirect.com]

- 2. Deuterium in drug discovery: progress, opportunities and ... [pmc.ncbi.nlm.nih.gov]

- 3. The use of deuterated in high-performance liquid... solvents [link.springer.com]

- 4. Dipole-dipole interaction-induced dense primitive solid ... [nature.com]

diglyme-d14 in organic synthesis reactions

Diglyme-d14: Properties and Applications

This compound is a deuterated analogue of the common solvent diglyme (diethylene glycol dimethyl ether), where all 14 hydrogen atoms are replaced by deuterium [1] [2]. Its primary application in organic synthesis is as a reaction medium for Grignard and similar organometallic reactions, where its deuterated nature is crucial for applications like NMR spectroscopy without signal interference [1] [2].

The table below summarizes its key physical and chemical properties for easy comparison:

| Property | Value for this compound | Value for Unlabelled Diglyme |

|---|---|---|

| CAS Number | 38086-00-9 [1] [3] [2] | 111-96-6 [4] |

| Molecular Formula | C₆D₁₄O₃ [1] [2] | C₆H₁₄O₃ [4] |

| Molecular Weight | 148.26 g/mol [1] [2] | 134.18 g/mol [3] |

| Appearance | Colorless oily liquid [1] | Colorless liquid [4] |

| Boiling Point | 162 °C [1] [3] | 162 °C [4] |

| Melting Point | -68 °C [3] | -64 °C to -68 °C [4] [5] |

| Density | 1.035 g/cm³ [1] [3] | 0.937 g/mL [4] |

| Purity | ≥97% atom D [1] | - |

| Primary Application | Labelled reaction medium for Grignard and similar syntheses [1] [2] | Solvent for reactions involving strong bases and organometallic reagents [4] |

Safety and Handling Information

Safety information is primarily available for the unlabelled compound, and similar precautions should be applied to this compound. Diglyme is classified as a substance of very high concern (SVHC) due to its properties as a reproductive toxin [4].

The table below outlines key hazard and handling information:

| Aspect | Details |

|---|---|

| GHS Hazard Statements | H226 (Flammable liquid), H360 (May damage fertility or the unborn child) [4]. |

| Physical Hazards | Flammable liquid. Above 51°C, explosive vapour/air mixtures may be formed [5]. |

| Health Hazards | May be absorbed through the skin. Mildly irritating to the eyes, skin, and respiratory tract [5]. |

| Preventive Measures | Use ventilation, local exhaust, and breathing protection. Wear protective gloves and clothing [5]. |

| Storage | Store fireproof, separated from strong oxidants. Store this compound in a refrigerator at 2-8°C [5] [1]. |

| Stability Note | The substance can form explosive peroxides. Check for peroxides prior to distillation and eliminate if found [5]. |

General Handling and Purification Workflow

The following diagram illustrates the general workflow for handling and purifying diglyme, which is critical for safe and effective use in synthesis. This protocol is inferred from a procedure using unlabelled diglyme [6].

References

- 1. CAS 38086-00-9 Diglyme-[d14] [bocsci.com]

- 2. CAS No : 38086-00-9 | Product Name : this compound [pharmaffiliates.com]

- 3. BIS(2-METHOXYETHYL) ETHER-D14 | 38086-00-9 [chemicalbook.com]

- 4. Diglyme [en.wikipedia.org]

- 5. ICSC 1357 - DIETHYLENE GLYCOL DIMETHYL ETHER [inchem.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

diglyme solvent purification methods

Diglyme Purification Methods

The core goal of purification is to remove key impurities, primarily water and organic residues, which can interfere with sensitive reactions, especially in electrochemistry and organometallic synthesis [1].

The table below summarizes the primary purification methods cited in the literature.

| Method | Key Steps | Key Outcomes & Effectiveness | Primary Use Case |

|---|---|---|---|

| Drying with Molecular Sieves [1] | Store "wet" diglyme over 3-Å molecular sieves for 48 hours. | Reduces water content to the 10-20 ppm range. Less effective for reversible metal deposition than distillation. | Standard drying for general use. |

| Distillation [1] [2] | Reflux and distill under reduced pressure from a drying agent (e.g., sodium, calcium hydride). Performed under an inert atmosphere (N₂). | Achieves lowest water content (<10 ppm). Essential for high-performance electrochemical applications (e.g., reversible Mg plating/stripping). Removes organic impurities. | Critical for reactions sensitive to trace water and organics (e.g., organometallics, battery electrolytes). |

| Solvent Washing [3] | Wash with a solution of ferrous sulfate (FeSO₄) or treat with triphenylphosphine. | Chemically destroys and removes potentially explosive organic peroxides. | Mitigating peroxide formation during long-term storage. |

FAQs and Troubleshooting

Here are answers to common questions researchers encounter when working with diglyme.

Q1: Why is my diglyme purity insufficient for electrochemical applications like magnesium battery research? Trace water is a major culprit. Even at concentrations of 3 ppm, water can profoundly impact the reversibility of magnesium deposition and stripping, leading to passivation at the electrode interface [1]. Furthermore, commercial "as-received" diglyme contains organic impurities from its synthesis, which also prevent reversible electrochemistry [1]. For these applications, simple molecular sieve drying is often insufficient, and distillation from strong drying agents like sodium metal is recommended [1].

Q2: How should I store diglyme to prevent degradation and maintain purity? Proper storage is critical to prevent the absorption of moisture and the formation of explosive organic peroxides, a common issue with ether solvents [2] [3].

- Container: Store in a tightly sealed, air-tight container [2].

- Environment: Protect from light and heat by using amber glass bottles and storing in a cool place [3]. To prevent peroxide formation, store under an inert atmosphere (e.g., nitrogen or argon) [3].

- Stabilization: While storing over sodium hydroxide is common for some ethers, the scientific literature specifically recommends storing diglyme over sodium metal to maintain anhydrous conditions and purity for sensitive reactions [2].

Q3: How can I test my stored diglyme for dangerous peroxide formation? A common qualitative test involves using a solution of potassium or sodium iodide in glacial acetic acid [3].

- Prepare a test solution of an iodide salt in glacial acetic acid.

- Mix a small volume of the diglyme sample with the test solution in a clear vial.

- Observe the color: A yellow to brown color indicates the presence of peroxides. The darker the color, the higher the peroxide concentration [3].

If peroxides are detected, do not use the solvent or subject it to distillation or evaporation. The solvent should be safely disposed of, or you can attempt to remove the peroxides by washing with a reducing solution like ferrous sulfate (FeSO₄) [3].

Experimental Workflow for Purification

The following diagram maps out the decision-making process for selecting and implementing a purification method, based on your application's sensitivity.

Safety and Regulatory Information

Please be aware of the following safety and regulatory aspects of diglyme:

- Health Hazards: Diglyme is a reproductive toxicant and can cause developmental damage [4] [5]. You must handle it with extreme care, using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

- Physical Hazards: Diglyme is a flammable liquid and can form explosive peroxides upon prolonged storage in air and light [2] [3].

- Regulatory Status: Diglyme has been proposed for addition to the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) list of substances of very high concern (SVHC) due to its reproductive toxicity [2] [6].

References

- 1. Identification and mitigation of the impurity effect in glyme ... [pmc.ncbi.nlm.nih.gov]

- 2. Diglyme | 111-96-6 [amp.chemicalbook.com]

- 3. Butyl diglyme storage's safety [goldrefiningforum.com]

- 4. Diethylene Glycol Dimethyl Ether (CICADS 41, 2002) [inchem.org]

- 5. Glymes as Versatile Solvents for Chemical Reactions and ... [pmc.ncbi.nlm.nih.gov]

- 6. Diglyme - an overview | ScienceDirect Topics [sciencedirect.com]

handling air sensitive diglyme-d14

Chemical Profile & Hazards

The table below summarizes the key properties and hazards of diglyme.

| Property | Value |

|---|---|

| CAS Number | 111-96-6 [1] |

| Molecular Formula | C₆H₁₄O₃ [1] |

| Boiling Point | 159.8 - 162 °C [1] [2] |

| Melting Point | -64 °C to -68 °C [1] [2] |

| Flash Point | 51 - 57 °C (closed cup) [2] [3] |

| Density | 0.937 g/mL at 25 °C [3] |

| Vapor Pressure | 0.33 kPa at 20°C [2] |

| Water Solubility | Miscible [1] |

| Hazard | Classification |

|---|---|

| Flammability | Combustible Liquid [1] [2] |

| Health Effects | Reproductive Toxin [1] [3]; May cause organ damage through skin absorption [2] |

| Peroxidation | Can form explosive peroxides upon air exposure [2] [4] |

| Decomposition | Can decompose violently at high temps/pressures or in contact with active metals [3] |

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety hazard when using diglyme that has been stored for a long time? The most critical hazard is the formation of explosive peroxides. Diglyme can form unstable peroxides when exposed to air and light, which may concentrate during distillation and explode spontaneously [2] [4]. Always test for peroxides before distillation or evaporation, especially with old solvent lots.

Q2: Can diglyme be absorbed through the skin? Yes. Diglyme can be absorbed through the skin in harmful quantities, and it is a recognized reproductive toxin [2] [3]. You must wear appropriate protective gloves and clothing to prevent skin contact [2].

Q3: What is the recommended procedure for disposing of waste diglyme? Collect waste solvent in sealable containers. Small spills should be absorbed with sand or an inert absorbent. All waste material must be disposed of according to local regulations as hazardous waste [2].

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Unexpected pressure build-up or gas evolution during reaction. | Decomposition of diglyme, potentially catalyzed by active metals (e.g., Li, Na, K) or strong bases, especially at high temperatures [3]. | Review reaction components for incompatibility. Ensure temperature controls are precise. In case of pressure build-up, vacate and secure the area immediately. |

| Low reaction yield or inconsistent results in air-sensitive catalysis. | Solvent or reaction system is contaminated by air or moisture. Peroxide formation in solvent may also be interfering with catalysts [5]. | Implement strict air-free techniques (Schlenk line, glovebox). Re-distill diglyme over a drying agent (like sodium/benzophenone) under inert atmosphere immediately before use, ensuring peroxide test is negative. |

| Solvent fails purity test or shows discoloration. | Degradation due to air/light exposure or peroxide formation [4]. | Do not use. Test for peroxides. If positive, follow safe peroxide removal procedures or dispose of properly. Always store diglyme under an inert atmosphere (argon/nitrogen), in the dark, and over molecular sieves. |

Experimental Protocol: Safe Handling of Air-Sensitive Diglyme

This protocol outlines the procedure for safely handling diglyme under an inert atmosphere for use in air-sensitive reactions, such as organometallic catalysis [5].

Workflow Overview

The following diagram illustrates the key stages of the protocol:

Materials and Equipment

- Fresh or recently tested diglyme

- Inert gas source (Nitrogen or Argon)

- Schlenk line or glovebox

- Sodium metal and benzophenone, or similar drying agent

- distillation apparatus

Step-by-Step Procedure

- Initial Inspection & Peroxide Test: Before beginning any purification, check the diglyme for the presence of peroxides using a commercial test strip or an appropriate qualitative method [2]. Do not proceed with purification if the test is positive without consulting your institution's safety office for peroxide deactivation procedures.

- Set Up Drying/Distillation Apparatus: Assemble the distillation apparatus under an inert atmosphere. Add the diglyme solvent along with a suitable drying agent (e.g., sodium/benzophenone) to the distillation pot to remove any residual water [5].

- Purge and Distill: Purge the system thoroughly with an inert gas (N₂ or Ar). Gently heat to reflux and collect the fraction at the appropriate boiling point (around 162°C). The solvent is now dry and oxygen-free.

- Storage: Transfer the freshly distilled diglyme to a clean, dry storage vessel (e.g., a Schlenk bomb or a bottle with a septum cap). Store the solvent over activated molecular sieves (3A or 4A) under a positive pressure of inert gas [5].

- Usage: When withdrawing solvent for a reaction, use standard air-free techniques, such as syringe transfer through a septum under an inert gas flow.

Safety Notes